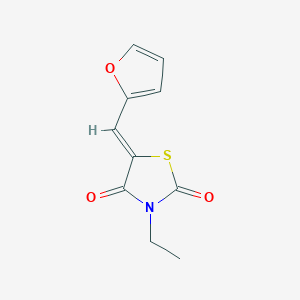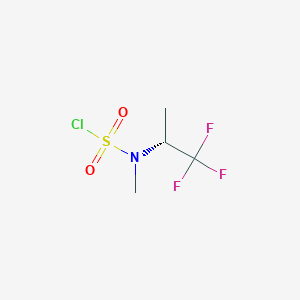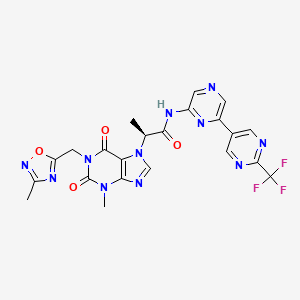![molecular formula C11H7BrF6O2 B12868399 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene is a chemical compound with the molecular formula C11H7BrF6O2 It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a styrene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene typically involves the reaction of 3-bromo-4-nitrostyrene with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol. The reaction is generally carried out at room temperature, and the reaction mixture is stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of corresponding reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxide .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene has several scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, particularly in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: Similar structure but with a chlorine atom instead of bromine.
2,3,4-Trifluorobromobenzene: Contains a trifluoromethyl group but lacks the trifluoromethoxyethoxy group.
Eigenschaften
Molekularformel |
C11H7BrF6O2 |
|---|---|
Molekulargewicht |
365.07 g/mol |
IUPAC-Name |
2-bromo-4-ethenyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene |
InChI |
InChI=1S/C11H7BrF6O2/c1-2-6-3-4-8(7(12)5-6)19-10(14,15)9(13)20-11(16,17)18/h2-5,9H,1H2 |
InChI-Schlüssel |
BIUYCSVWVVTTGW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(C=C1)OC(C(OC(F)(F)F)F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


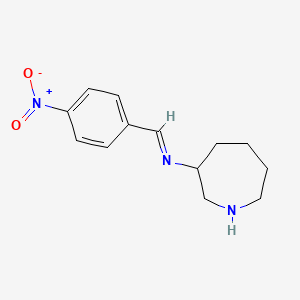

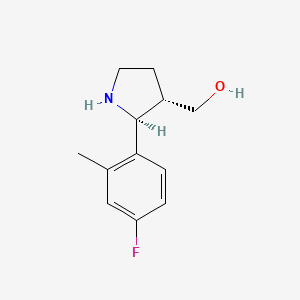
![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
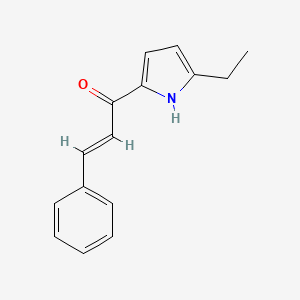
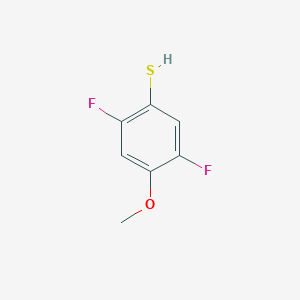
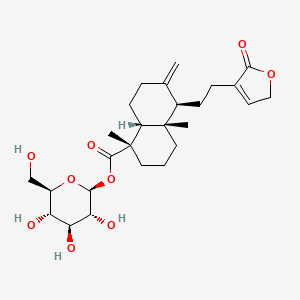
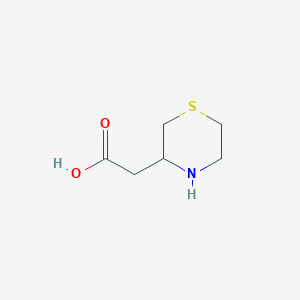
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
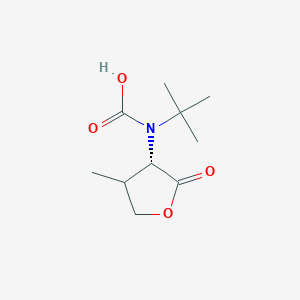
![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)
